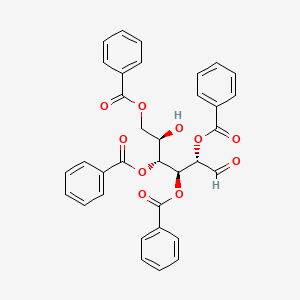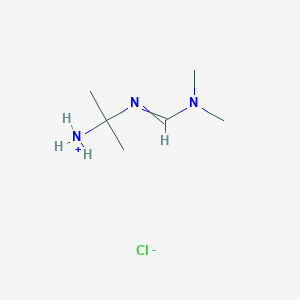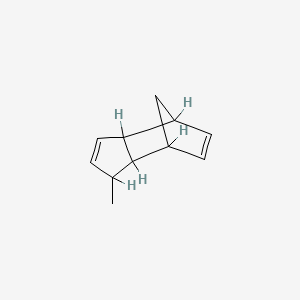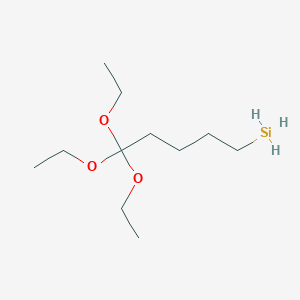
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate: is a complex organic compound characterized by its multiple functional groups, including hydroxyl, ketone, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with a hexane derivative that contains the necessary stereocenters.
Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation using reagents such as osmium tetroxide (OsO₄) or a Sharpless asymmetric dihydroxylation.
Oxidation: The ketone group at the 6-position is introduced via oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Esterification: The tetrabenzoate esters are formed by reacting the hydroxyl groups with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The ketone group at the 6-position can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the benzoyl groups can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, OsO₄.
Reducing Agents: NaBH₄, LiAlH₄.
Bases: Pyridine, triethylamine.
Acylating Agents: Benzoyl chloride, acetic anhydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters with different acyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
This compound’s structural complexity and functional groups make it a candidate for drug development. It can be used in the design of enzyme inhibitors or as a scaffold for the development of new therapeutic agents.
Industry
In materials science, this compound can be used in the development of polymers and advanced materials. Its ester groups can participate in polymerization reactions, leading to materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The hydroxyl and ketone groups can form hydrogen bonds with biological targets, while the ester groups can undergo hydrolysis, releasing active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate: Similar structure but with acetate groups instead of benzoate groups.
(2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabutyrate: Similar structure but with butyrate groups.
Uniqueness
The presence of benzoate groups in (2R,3R,4S,5S)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetrabenzoate imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-2-hydroxy-6-oxohexyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-21-28(42-32(38)24-15-7-2-8-16-24)30(44-34(40)26-19-11-4-12-20-26)29(43-33(39)25-17-9-3-10-18-25)27(36)22-41-31(37)23-13-5-1-6-14-23/h1-21,27-30,36H,22H2/t27-,28-,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYRCIRSHQSXCG-SKKKGAJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(C(C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](C=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2-Benzenedicarboxylic acid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-](/img/structure/B8065740.png)





